Pam3Cys-Ser-(Lys)4 trihydrochloride
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Overview
Description
Pam3Cys-Ser-(Lys)4 trihydrochloride is a synthetic cationic lipohexapeptide analog of the immunologically active N-terminal portion of bacterial lipoprotein. It is a selective agonist of the Toll-like receptor 1 (TLR1) complexed with Toll-like receptor 2 (TLR2), which potently activates monocytes and macrophages . This compound is cell permeable and water soluble, making it a valuable tool in immunological research.
Preparation Methods
Pam3Cys-Ser-(Lys)4 trihydrochloride is synthesized through custom peptide synthesis. The synthetic route involves the sequential addition of amino acids to form the peptide chain, followed by the attachment of lipid moieties to the N-terminal cysteine residue. The reaction conditions typically involve the use of solid-phase peptide synthesis (SPPS) techniques, which allow for the precise control of the peptide sequence and modifications . Industrial production methods may involve large-scale SPPS and purification processes to ensure high purity and yield.
Chemical Reactions Analysis
Pam3Cys-Ser-(Lys)4 trihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the lipid moieties attached to the N-terminal cysteine residue.
Reduction: Reduction reactions can occur at the disulfide bonds within the peptide chain.
Substitution: The compound can participate in substitution reactions, where functional groups on the peptide chain are replaced with other groups. Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like dithiothreitol, and various nucleophiles for substitution reactions.
Scientific Research Applications
Pam3Cys-Ser-(Lys)4 trihydrochloride has a wide range of scientific research applications, including:
Mechanism of Action
Pam3Cys-Ser-(Lys)4 trihydrochloride exerts its effects by binding to the Toll-like receptor 1 (TLR1) and Toll-like receptor 2 (TLR2) complex. This binding activates signal transduction pathways that lead to the activation of monocytes and macrophages. The compound activates or represses an array of at least 140 genes involved in signal transduction and regulation of the immune response . The molecular targets and pathways involved include the upregulation of the vitamin D receptor and the induction of the antimicrobial peptide cathelicidin .
Comparison with Similar Compounds
Pam3Cys-Ser-(Lys)4 trihydrochloride is unique in its ability to selectively activate the TLR1/TLR2 complex. Similar compounds include:
Pam2Cys-Ser-(Lys)4: A diacylated analog that also activates TLR2 but with different potency and specificity.
Pam3Cys-Ser-(Lys)4 TFA: A trifluoroacetate salt form with improved water solubility and stability compared to the trihydrochloride form.
This compound stands out due to its specific activation of TLR1/TLR2 and its potent immunological effects, making it a valuable tool in research and potential therapeutic applications.
Properties
IUPAC Name |
6-amino-2-[[6-amino-2-[[6-amino-2-[[6-amino-2-[[2-[[3-[2,3-di(hexadecanoyloxy)propylsulfanyl]-2-(hexadecanoylamino)propanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoic acid;trihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C81H156N10O13S.3ClH/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-55-73(93)86-72(65-105-64-66(104-75(95)57-42-39-36-33-30-27-24-21-18-15-12-9-6-3)63-103-74(94)56-41-38-35-32-29-26-23-20-17-14-11-8-5-2)80(100)91-71(62-92)79(99)89-68(52-44-48-59-83)77(97)87-67(51-43-47-58-82)76(96)88-69(53-45-49-60-84)78(98)90-70(81(101)102)54-46-50-61-85;;;/h66-72,92H,4-65,82-85H2,1-3H3,(H,86,93)(H,87,97)(H,88,96)(H,89,99)(H,90,98)(H,91,100)(H,101,102);3*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INNTZVXVIZIYBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NC(CSCC(COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC)C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)O.Cl.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C81H159Cl3N10O13S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1619.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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